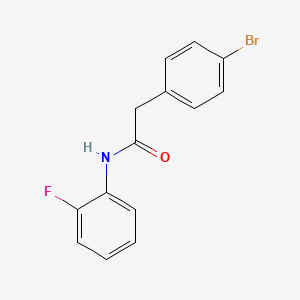
(3R*,4R*)-3-methyl-1-(pyridin-2-ylacetyl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound is closely related to the synthesis of various pyridine and piperidine derivatives. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines involves the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine, which could be relevant to the synthesis pathways of our compound (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
The molecular structure of this compound can be inferred from studies on similar molecules. For instance, the synthesis of carbon-14 and carbon-13 labelled compounds related to piperidin-4-ols provides insight into the molecular structure and stereochemistry of such compounds (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).
Chemical Reactions and Properties
The chemical properties and reactions of pyridine and piperidine derivatives can be understood through various studies. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination, reflecting potential reactions and properties of our compound (Fussell, Luan, Peach, & Scotney, 2012).
Physical Properties Analysis
Physical properties can be inferred from related compounds. For example, the synthesis and crystal structure analysis of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine provide insights into physical characteristics like melting points, solubility, and crystal structure (Zonouz, Hossaini Sadr, Oskuie, & Bachechi, 2010).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior can be deduced from studies on similar chemical structures. The synthesis and structure of 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives offer valuable insights into the chemical behavior of pyridine and piperidine derivatives (Wu, Tang, Huang, & Shen, 2012).
Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics
Estimation of Circulating Drug Metabolite Exposure in Humans : A study involving TBPT, a compound with a structural fragment similar to the queried compound, used in vitro data and physiologically based pharmacokinetic modeling to estimate circulating drug metabolite exposure in humans. This research highlights the importance of understanding metabolite behavior in drug development, especially for compounds with high metabolite/parent drug ratios (Obach et al., 2018).
Chemical Synthesis and Reactivity
Synthesis of Functionalized Pyridines : Research on the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents led to the synthesis of 4H-pyrano[3,2-c]pyridines and other compounds, showcasing the reactivity of pyridone-based systems in creating diverse molecular structures, which could be related to the synthesis routes or reactivity of the queried compound (Mekheimer et al., 1997).
Anticancer Activity
Microwave-Assisted Synthesis of Pyran Derivatives : A study detailed an efficient method for synthesizing polysubstituted 4H-pyran derivatives with potential anticancer activity. This research demonstrates the utility of pyran and piperidine derivatives in developing new therapeutic agents, suggesting a possible application area for compounds with similar structures (Hadiyal et al., 2020).
Molecular Interaction and Drug Design
CB1 Cannabinoid Receptor Antagonist : The study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor illustrates the application of piperidine derivatives in designing receptor antagonists for therapeutic purposes. This work reflects the potential of structurally similar compounds in drug discovery (Shim et al., 2002).
Propiedades
IUPAC Name |
1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-2-pyridin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14-13-20(17(21)12-16-4-2-3-8-19-16)9-7-18(14,22)15-5-10-23-11-6-15/h2-4,8,14-15,22H,5-7,9-13H2,1H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRZUDYCUZSSEW-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-methyl-1-(pyridin-2-ylacetyl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)


![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)
![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

